molecular formula C23H15ClF2N4O3S B11928694 4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile

4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile

Cat. No.: B11928694
M. Wt: 500.9 g/mol
InChI Key: YAUMTBCFZDLYON-SNVBAGLBSA-N
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Description

4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes multiple fused rings, halogen substituents, and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of ortho-fluorobenzamides with 2-propyn-1-ol, promoted by potassium hydroxide (KOH) in different solvents to yield either 1,4-benzoxazepin-5(4H)-ones or 1,3-benzoxazin-4(4H)-ones . The choice of solvent plays a crucial role in determining the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzoxazepin-5(4H)-ones
  • 1,3-Benzoxazin-4(4H)-ones
  • 2,3-Dihydro-1,5-benzoxazepines

Uniqueness

This compound is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C23H15ClF2N4O3S

Molecular Weight

500.9 g/mol

IUPAC Name

4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C23H15ClF2N4O3S/c1-2-16(31)29-7-10-8-33-20-12(23(32)30(10)9-29)5-15(26)18(19(20)24)11-3-4-14(25)21-17(11)13(6-27)22(28)34-21/h2-5,10H,1,7-9,28H2/t10-/m1/s1

InChI Key

YAUMTBCFZDLYON-SNVBAGLBSA-N

Isomeric SMILES

C=CC(=O)N1C[C@@H]2COC3=C(C(=C(C=C3C(=O)N2C1)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl

Canonical SMILES

C=CC(=O)N1CC2COC3=C(C(=C(C=C3C(=O)N2C1)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl

Origin of Product

United States

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